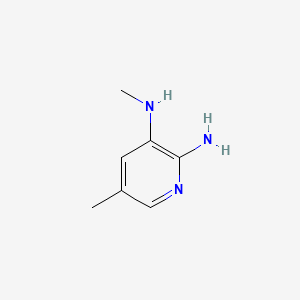

N3,5-Dimethyl-2,3-pyridinediamine

Description

N3,5-Dimethyl-2,3-pyridinediamine (CAS: 155790-04-8) is a pyridine derivative featuring two amine groups at the 2- and 3-positions of the heterocyclic ring, with methyl substituents at the N3-amine and the 5-position of the pyridine backbone . This structural configuration distinguishes it from other pyridinediamine isomers and derivatives. The compound is listed in pharmaceutical impurity catalogs, indicating its relevance in synthetic chemistry and drug development .

Properties

CAS No. |

155790-04-8 |

|---|---|

Molecular Formula |

C7H11N3 |

Molecular Weight |

137.186 |

IUPAC Name |

3-N,5-dimethylpyridine-2,3-diamine |

InChI |

InChI=1S/C7H11N3/c1-5-3-6(9-2)7(8)10-4-5/h3-4,9H,1-2H3,(H2,8,10) |

InChI Key |

PYHYLHIWHISLLZ-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(N=C1)N)NC |

Synonyms |

2,3-Pyridinediamine,N3,5-dimethyl-(9CI) |

Origin of Product |

United States |

Preparation Methods

Directed C–H Functionalization Strategy

The installation of methyl groups at specific positions on pyridine rings often requires precision, particularly when avoiding over-functionalization. A method adapted from WO2024015825A1 involves using a directing group to facilitate regioselective methylation. For N3,5-Dimethyl-2,3-pyridinediamine, this could entail:

-

Directing Group Installation : Starting with 2-amino-3-bromo-5-methylpyridine, a directing group such as N,N-dimethylformimidamide is introduced via reaction with 1,1-dimethoxy-N,N-dimethylmethanamine. This step enhances the reactivity of the C3 position for subsequent coupling.

-

Negishi Coupling : The bromine at C3 is replaced with a methyl group using a methyl zinc reagent in the presence of a nickel catalyst (e.g., NiCl₂(dme)). This reaction proceeds under mild conditions (25–50°C) with yields exceeding 75% in analogous systems.

-

Directing Group Removal : Hydrolysis with aqueous HCl regenerates the free amine at C2, yielding this compound.

Critical Parameters :

-

Catalyst loading (5–10 mol% Ni)

-

Solvent choice (tetrahydrofuran or dimethylformamide)

-

Reaction temperature (25–50°C)

Ring-Closure Synthesis via Dihydro-Pyran Intermediates

Cyclocondensation of Methacrolein and Propenyl Ethers

A two-step synthesis reported for ¹⁵N-labeled 3,5-dimethylpyridine provides a template for constructing the pyridine core with pre-installed methyl groups:

-

Formation of Alkoxy-Dihydro-Pyran : Methacrolein reacts with 1-ethoxypropene in the presence of ¹⁵NH₄Cl to form a 3,5-dimethyl-substituted dihydro-pyran intermediate. This intermediate already contains the methyl groups at positions 3 and 5.

-

Aromatization to Pyridine : Treatment with a strong acid (e.g., H₂SO₄) induces dehydration and aromatization, yielding the pyridine ring. Subsequent nitration and reduction steps could introduce the amine groups at C2 and C3.

Challenges :

-

Controlling nitration regioselectivity

-

Reducing nitro groups without affecting methyl substituents

Functional Group Interconversion from Halogenated Precursors

Sequential Amination of 3,5-Dimethyl-2,3-dibromopyridine

A halide-to-amine conversion strategy, inspired by the synthesis of 5-(trifluoromethyl)pyridine-2,3-diamine, involves:

-

Buchwald-Hartwig Amination : Reacting 3,5-dimethyl-2,3-dibromopyridine with ammonia or an amine source in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (e.g., Xantphos). This replaces bromines at C2 and C3 with amines.

-

Selective Methylation : If required, residual positions are methylated using methyl iodide and a base (e.g., K₂CO₃) in dimethylformamide.

Optimization Data :

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Amination | NH₃, Pd(OAc)₂, Xantphos | 100°C, 24h | 60–70% |

| Methylation | CH₃I, K₂CO₃ | 80°C, 12h | 85–90% |

Reductive Amination of Carbonyl Derivatives

Ketone Intermediate Reduction

A less direct route involves synthesizing a diketone precursor followed by reductive amination:

-

Formation of 3,5-Dimethylpyridine-2,3-dione : Condensation of diethyl oxalate with 3,5-dimethylpyridine-2,3-diamine under reflux conditions.

-

Reductive Amination : Hydrogenation under high pressure (50 psi H₂) with a palladium catalyst converts the dione to the diamine.

Limitations :

-

Low yields due to over-reduction side reactions

-

Requires stringent temperature control

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

N3,5-Dimethyl-2,3-pyridinediamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The amino groups in this compound can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include nitroso derivatives, amine derivatives, and substituted pyridines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N3,5-Dimethyl-2,3-pyridinediamine has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme mechanisms and protein interactions.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: This compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N3,5-Dimethyl-2,3-pyridinediamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the molecular targets being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomer: 3,5-Dimethyl-2,6-pyridinediamine

The most directly comparable compound is 3,5-Dimethyl-2,6-pyridinediamine (CAS: 90008-32-5, molecular formula: C₇H₁₁N₃, molecular weight: 137.18 g/mol) . Key differences include:

- Substituent Positions : The isomer features amine groups at the 2- and 6-positions, with methyl groups at 3 and 5, whereas the target compound has amines at 2 and 3, with methyl groups at N3 and 5.

- Hydrogen Bonding : The target compound’s N3-methylation reduces hydrogen-bonding capacity compared to the unmethylated amines in the isomer, likely affecting solubility and reactivity.

Complex Pyridine Derivatives

6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine (CAS: 2306268-61-9, molecular formula: C₂₃H₂₅N₃O₃, molecular weight: 391.46 g/mol) demonstrates how bulkier substituents (e.g., benzodioxin, methoxy, and dimethylaminomethyl groups) alter properties:

- Molecular Weight and Solubility : The higher molecular weight (391.46 vs. ~138 g/mol) and hydrophobic substituents reduce aqueous solubility compared to simpler diamines like N3,5-Dimethyl-2,3-pyridinediamine.

Comparative Data Table

Q & A

Q. What are the optimal synthetic routes for N3,5-Dimethyl-2,3-pyridinediamine, and how do reaction conditions influence yield?

The synthesis of this compound (CAS: 155790-04-8) typically involves nucleophilic substitution or catalytic amination of halogenated pyridine precursors. For example, substituting a nitro or chloro group at the 2- and 3-positions of a 3,5-dimethylpyridine scaffold with ammonia under high-pressure conditions can yield the diamine. Reaction parameters such as temperature (80–120°C), solvent polarity (e.g., ethanol vs. DMF), and catalyst choice (e.g., palladium or copper complexes) significantly affect yield and purity. Side reactions, such as over-alkylation, can be mitigated by controlling stoichiometry and using excess ammonia .

Q. Which analytical techniques are most effective for structural characterization of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substitution patterns and amine proton environments. Mass spectrometry (MS) with electrospray ionization (ESI) or gas chromatography (GC-MS) confirms molecular weight and fragmentation patterns. Additionally, Fourier-transform infrared spectroscopy (FTIR) identifies N-H stretching vibrations (~3300 cm⁻¹) and aromatic C=C bonds. X-ray crystallography may resolve ambiguities in regiochemistry, though crystallization challenges are common due to the compound’s hygroscopic nature .

Advanced Research Questions

Q. How do steric and electronic effects of the 3,5-dimethyl groups influence the compound’s reactivity in coordination chemistry?

The 3,5-dimethyl substituents introduce steric hindrance, limiting axial coordination in metal complexes, while their electron-donating effects stabilize metal-ligand bonds. For instance, in palladium-catalyzed cross-coupling reactions, the diamine acts as a bidentate ligand, forming stable six-membered chelate rings. Computational studies (DFT) reveal that the methyl groups lower the LUMO energy of the pyridine ring, enhancing electrophilic substitution reactivity at the 4-position .

Q. What strategies resolve contradictions in reported thermodynamic stability data for this compound?

Discrepancies in thermal stability (e.g., decomposition temperatures ranging from 150–200°C) may arise from impurities or measurement techniques. Differential scanning calorimetry (DSC) under inert atmospheres (N₂ or Ar) and thermogravimetric analysis (TGA) with controlled heating rates (5–10°C/min) provide reproducible data. Purity should be verified via HPLC (>98%) before analysis. Conflicting solubility data in polar solvents (e.g., DMSO vs. water) can be addressed by standardizing solvent pre-saturation protocols .

Q. How can researchers mitigate challenges in synthesizing derivatives via electrophilic aromatic substitution (EAS) on this compound?

The electron-rich pyridine ring and steric bulk from methyl groups hinder EAS. Directed ortho-metalation (DoM) using strong bases (e.g., LDA) at low temperatures (-78°C) can overcome this. For example, lithiation at the 4-position followed by quenching with electrophiles (e.g., aldehydes or halogens) generates functionalized derivatives. Alternative approaches include using Lewis acid catalysts (e.g., FeCl₃) to activate specific positions .

Q. What methodologies address spectral data inconsistencies (e.g., NMR splitting patterns) in substituted derivatives?

Ambiguities in ¹H NMR splitting (e.g., coupling constants for adjacent NH₂ groups) can arise from dynamic proton exchange. Deuterated solvents (DMSO-d₆) and low-temperature NMR (-40°C) suppress exchange, resolving split signals. For ¹³C NMR, distortionless enhancement by polarization transfer (DEPT) experiments differentiate CH₂ and CH₃ groups in methyl-substituted regions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.